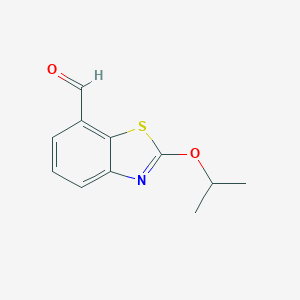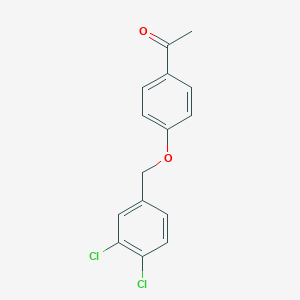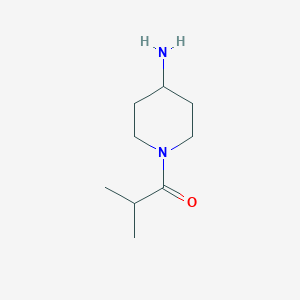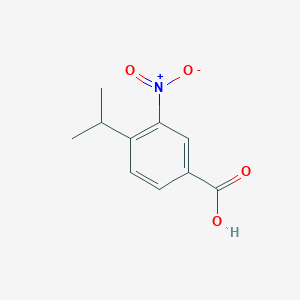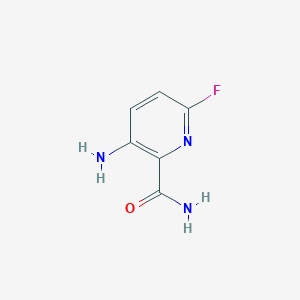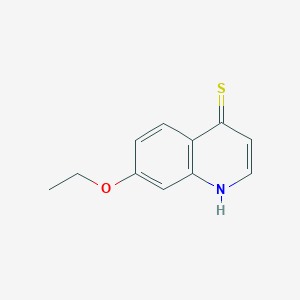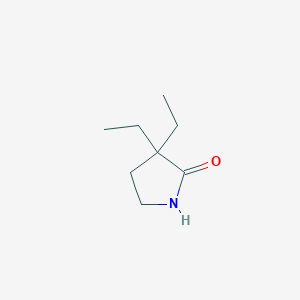![molecular formula C8H10O3 B071469 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde CAS No. 161521-90-0](/img/structure/B71469.png)
1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a spiroaldehyde, which means it contains a unique structural feature that makes it highly reactive and versatile in chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde is not fully understood, but studies suggest that it may act by inhibiting key enzymes or proteins involved in cell growth and division. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde has low toxicity and does not cause significant adverse effects in animals. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde in lab experiments is its high reactivity and versatility in chemical reactions. However, one limitation is its potential instability, which may make it difficult to handle and store.
Future Directions
There are several future directions for research on 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde. One area of interest is its potential use as a drug delivery system, where it could be used to target specific cells or tissues in the body. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in agriculture and materials science.
In conclusion, 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde is a highly versatile compound with potential applications in various scientific fields. While more research is needed to fully understand its properties and potential uses, this compound shows promise as a valuable tool in scientific research.
Synthesis Methods
The synthesis of 1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde can be achieved through several methods, including the reaction of 1,4-dioxaspiro[4.5]decane with various reagents such as sodium hydride, sodium borohydride, or lithium aluminum hydride. Another method involves the reaction of 1,4-dioxaspiro[4.5]decane with dimethylformamide dimethyl acetal followed by oxidation with chromium trioxide.
Scientific Research Applications
1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use as a pesticide due to its insecticidal properties.
properties
CAS RN |
161521-90-0 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.4]non-8-ene-9-carbaldehyde |
InChI |
InChI=1S/C8H10O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h2,6H,1,3-5H2 |
InChI Key |
MVPDOMCKBPSULJ-UHFFFAOYSA-N |
SMILES |
C1CC2(C(=C1)C=O)OCCO2 |
Canonical SMILES |
C1CC2(C(=C1)C=O)OCCO2 |
synonyms |
1,4-Dioxaspiro[4.4]non-6-ene-6-carboxaldehyde (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



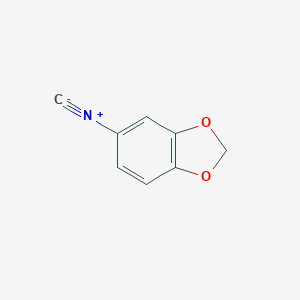
![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)

